Cas no 2138216-40-5 (3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)

3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a specialized organic compound featuring a tertiary amine and a protected amino group (trityl group) on a propanol backbone. Its structural complexity offers versatility in synthetic chemistry, particularly in peptide and pharmaceutical research, where selective protection and functionalization are critical. The trityl group provides steric hindrance, enhancing stability during reactions, while the tertiary amine moiety facilitates further derivatization. This compound is valuable for controlled synthesis of complex molecules, ensuring high selectivity and yield in multi-step processes. Its well-defined reactivity profile makes it suitable for applications requiring precise molecular modifications.
3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol structure
2138216-40-5 structure
Product Name:3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
CAS No:2138216-40-5
MF:C26H32N2O
MW:388.545086860657
CID:6084563
PubChem ID:137702734
Update Time:2025-05-20

3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-718059
    • 2138216-40-5
    • 3-[methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
    • 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
    • Inchi: 1S/C26H32N2O/c1-21(2)28(3)19-25(20-29)27-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,21,25,27,29H,19-20H2,1-3H3
    • InChI Key: XKMSLKAOFNUCLV-UHFFFAOYSA-N
    • SMILES: OCC(CN(C)C(C)C)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 388.251463648g/mol
  • Monoisotopic Mass: 388.251463648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 35.5Ų

3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-718059-1.0g
3-[methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
2138216-40-5
1g
$0.0 2023-06-07

Additional information on 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Comprehensive Overview of 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS No. 2138216-40-5)

3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a specialized organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a triphenylmethyl (trityl) group and a secondary amine moiety, makes it a valuable intermediate in the synthesis of complex molecules. The compound's CAS No. 2138216-40-5 ensures precise identification in global databases, facilitating research and regulatory compliance.

In recent years, the demand for amino alcohol derivatives has surged due to their applications in drug discovery and material science. Researchers are particularly interested in compounds like 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol due to their ability to act as chiral building blocks or protective groups in asymmetric synthesis. This aligns with the growing trend of green chemistry and sustainable synthesis, where efficient and selective reactions are prioritized.

The triphenylmethyl (trityl) group in this compound is a notable feature, often used for amine protection in peptide synthesis. This functionality has sparked interest in the pharmaceutical industry, where peptide-based therapeutics are gaining traction. Additionally, the compound's propan-1-ol backbone contributes to its solubility in organic solvents, making it versatile for various reaction conditions.

From a synthetic chemistry perspective, 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol offers opportunities for structural modification to create derivatives with tailored properties. This is particularly relevant in the context of high-throughput screening and combinatorial chemistry, where diverse molecular libraries are essential for identifying bioactive compounds.

Another area of interest is the compound's potential role in catalysis. The presence of both amino and hydroxyl groups suggests possible applications as a ligand in metal-catalyzed reactions. This aligns with current research trends focusing on atom-efficient transformations and catalyst design.

In terms of analytical characterization, techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to verify the purity and structure of 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol. These methods are critical for ensuring reproducibility in research, a key concern in modern quality-by-design (QbD) approaches.

The compound's stability under various conditions is another topic of investigation. Researchers are exploring its storage requirements and degradation pathways to optimize handling procedures. This is particularly important for long-term studies and scale-up processes in industrial applications.

From a regulatory standpoint, CAS No. 2138216-40-5 provides a unique identifier for tracking the compound's use across different regions. This is increasingly important in the context of global harmonization of chemical regulations and REACH compliance in the European market.

In conclusion, 3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol represents a fascinating case study in modern chemical research. Its multifaceted applications, from pharmaceutical intermediates to potential catalytic applications, make it a compound worth watching in the coming years. As research continues to uncover new possibilities, this molecule may play an increasingly important role in advancing synthetic methodologies and drug development strategies.

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